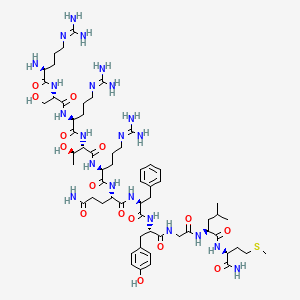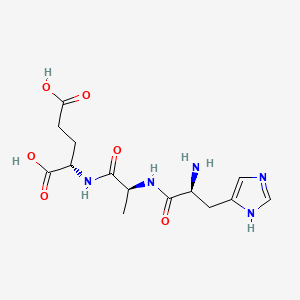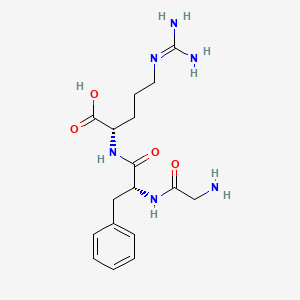
1647120-04-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service number 1647120-04-4 is known as Velmupressin acetate. It is a synthetic peptide with the molecular formula C₄₄H₆₄ClN₁₁O₁₀S₂ and a molecular weight of 1006.63. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Velmupressin acetate involves the assembly of its peptide sequence. The process typically includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids used in the synthesis are protected to prevent unwanted side reactions.
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of Velmupressin acetate follows similar principles as laboratory synthesis but on a larger scale. The process involves:
Automated Peptide Synthesizers: These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of peptides.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Velmupressin acetate can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups are used in SPPS.
Major Products Formed
The major products formed from these reactions include:
Disulfide-Bonded Peptides: Formed through oxidation of cysteine residues.
Reduced Peptides: Formed through reduction of disulfide bonds.
Modified Peptides: Formed through substitution of amino acid residues.
Wissenschaftliche Forschungsanwendungen
Velmupressin acetate has several scientific research applications, including:
Peptide Science: It is used in the study of peptide structure and function, particularly in ligand design and protein-protein interactions.
Enzyme Inhibition: As an inhibitor, it can be used to study enzyme inhibition mechanisms and identify potential therapeutic targets.
Receptor Antagonism: It can be used to investigate receptor-ligand interactions and develop receptor antagonists.
Wirkmechanismus
Velmupressin acetate exerts its effects by binding to specific molecular targets, such as receptors or enzymes. The binding of the peptide to its target can inhibit or modulate the activity of the target molecule, leading to various biological effects. The exact mechanism of action depends on the specific target and the context of the research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Desmopressin: A synthetic peptide used to treat diabetes insipidus and bedwetting.
Terlipressin: A synthetic peptide used to treat bleeding esophageal varices.
Lypressin: A synthetic peptide used to treat diabetes insipidus.
Uniqueness of Velmupressin Acetate
Velmupressin acetate is unique due to its specific peptide sequence and structure, which confer distinct biological properties
Eigenschaften
CAS-Nummer |
1647120-04-4 |
|---|---|
Molekularformel |
C₄₄H₆₄ClN₁₁O₁₀S₂ |
Molekulargewicht |
1006.63 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





